![molecular formula C22H17BrCl2N2O3 B15086382 N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B15086382.png)
N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide typically involves a multi-step process:
Formation of the intermediate: The initial step involves the reaction of 4-bromophenylmethanol with 2-hydroxybenzaldehyde to form 2-[(4-bromophenyl)methoxy]benzaldehyde.
Schiff base formation: The intermediate is then reacted with 2-aminophenoxyacetic acid under acidic conditions to form the Schiff base, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide
- N-[(E)-[2-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide
Uniqueness
N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This distinguishes it from similar compounds with different halogen substitutions, such as chlorine or fluorine.
Properties
Molecular Formula |
C22H17BrCl2N2O3 |
|---|---|
Molecular Weight |
508.2 g/mol |
IUPAC Name |
N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C22H17BrCl2N2O3/c23-17-10-8-15(9-11-17)13-29-19-6-2-1-4-16(19)12-26-27-21(28)14-30-20-7-3-5-18(24)22(20)25/h1-12H,13-14H2,(H,27,28)/b26-12+ |
InChI Key |
BIHBPPAGZBEMKC-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl)OCC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


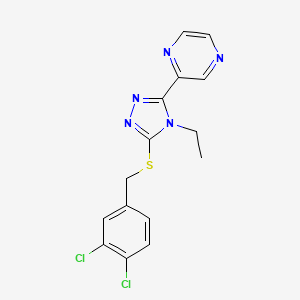
![2-ethoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15086307.png)
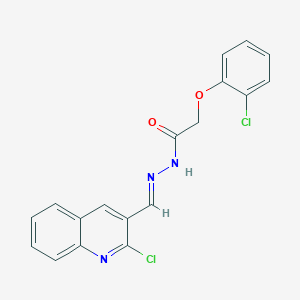
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15086321.png)
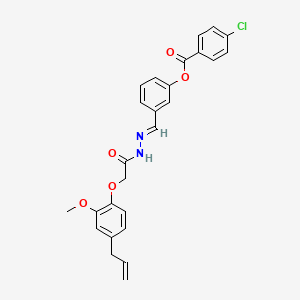
![Propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15086331.png)

![N-(4-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086346.png)
![N-(3,4-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086351.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B15086353.png)
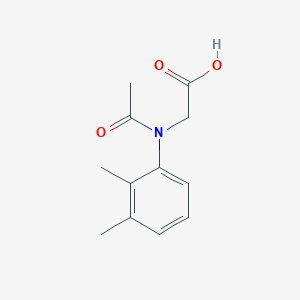
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B15086364.png)
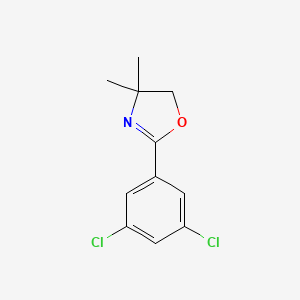
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086391.png)
